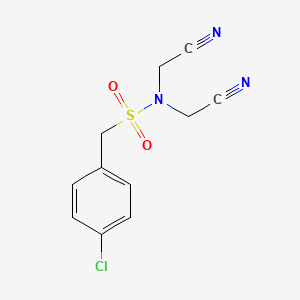![molecular formula C17H16BrNO2 B5070530 4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)
4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, commonly known as BRD, is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. BRD is a bicyclic compound with a unique structure that makes it an attractive candidate for use in drug discovery, medicinal chemistry, and other areas of research.
Wirkmechanismus
The mechanism of action of BRD is not fully understood, but it is believed to act as a covalent inhibitor of various enzymes and proteins. BRD has been shown to inhibit the activity of several enzymes, including histone deacetylases and bromodomain-containing proteins, which are involved in various cellular processes such as gene expression and chromatin remodeling.
Biochemical and Physiological Effects
BRD has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. BRD has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis (programmed cell death) in these cells. BRD has also been shown to have anti-viral activity against several viruses, including influenza A virus and HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BRD in lab experiments is its unique structure, which makes it an attractive candidate for use in drug discovery and medicinal chemistry. BRD has also been shown to have potent and selective activity against various targets, making it a valuable tool for studying protein-protein interactions and developing new chemical probes. However, one of the limitations of using BRD is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving BRD. One area of research is the development of new drugs based on the structure of BRD. Another area of research is the study of the mechanism of action of BRD and its potential targets. Additionally, there is a need for further research on the toxicity and safety of BRD, as well as its potential applications in other fields, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of BRD involves a multi-step process that begins with the reaction of 2-bromo-4-methylphenol with ethyl acetoacetate to form 4-(2-bromo-4-methylphenyl)-3-buten-2-one. This intermediate is then reacted with 4-aminocyclohexanone to produce the final product, BRD.
Wissenschaftliche Forschungsanwendungen
BRD has shown promise in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. In drug discovery, BRD has been used as a starting point for the development of novel therapeutics for various diseases, including cancer and infectious diseases. BRD has also been used in medicinal chemistry to understand the structure-activity relationship of various compounds and to design more potent and selective drugs. In chemical biology, BRD has been used as a tool to study protein-protein interactions and to develop new chemical probes for various biological targets.
Eigenschaften
IUPAC Name |
4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-9-2-7-13(12(18)8-9)19-16(20)14-10-3-4-11(6-5-10)15(14)17(19)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJWXSXMILWCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B5070449.png)
![8-[2-(4-fluorophenoxy)ethoxy]quinoline](/img/structure/B5070457.png)
![3-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5070463.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5070478.png)
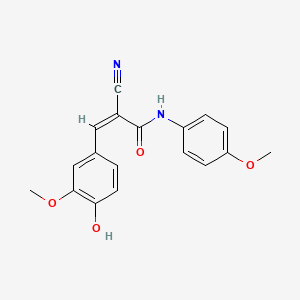
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
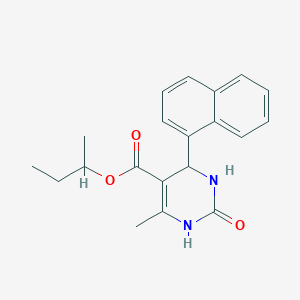
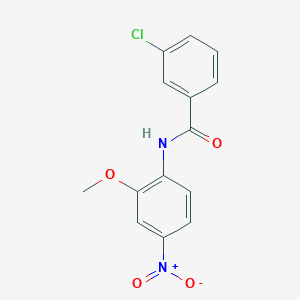
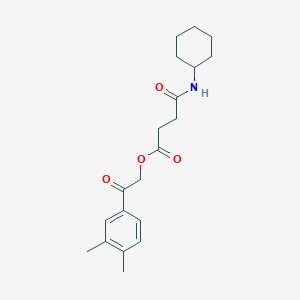

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
